molecular formula C10H7FN2O2 B1487928 6-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1462858-80-5

6-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1487928
CAS No.: 1462858-80-5
M. Wt: 206.17 g/mol
InChI Key: NLHLNQIUTXAYPG-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a pyrimidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

  • Condensation Reaction: The starting materials, such as 2-fluorobenzaldehyde and guanidine, undergo a condensation reaction to form an intermediate.

  • Cyclization: The intermediate is then subjected to cyclization under acidic conditions to form the pyrimidinedione core.

  • Purification: The final product is purified through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 6-(2-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into various biochemical processes.

Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic properties. These derivatives may have applications in the treatment of diseases such as cancer and infectious diseases.

Industry: The compound is also used in the development of new materials and chemicals for industrial applications. Its versatility and reactivity make it a valuable component in the synthesis of various products.

Mechanism of Action

The mechanism by which 6-(2-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • 6-(2-Chlorophenyl)pyrimidine-2,4(1H,3H)-dione: Similar to the fluorinated compound but with a chlorine substituent instead of fluorine.

  • 6-(2-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione: Contains a methoxy group instead of a fluorine atom.

  • 6-(2-Hydroxyphenyl)pyrimidine-2,4(1H,3H)-dione: Features a hydroxyl group in place of fluorine.

Uniqueness: 6-(2-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, methoxy, and hydroxy counterparts.

Properties

IUPAC Name

6-(2-fluorophenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-4-2-1-3-6(7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHLNQIUTXAYPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)NC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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